N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N,3-bis(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3S/c1-18(2)12-14-29-26(33)22-10-11-23-24(16-22)30-28(31(27(23)34)15-13-19(3)4)35-17-25(32)21-8-6-20(5)7-9-21/h6-11,16,18-19H,12-15,17H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEANOEPKKMIKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC(C)C)C(=O)N2CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials may include substituted anilines, isocyanates, and various alkylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide. For instance, derivatives containing the quinazoline moiety have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.3 | Apoptosis induction |
| Compound B | HCT-116 | 1.9 | Tyrosine kinase inhibition |
| N,3-bis(3-methylbutyl)... | MCF-7 | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against enzymes like α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Inhibitors of these enzymes can help manage blood sugar levels and cognitive decline by preventing the breakdown of carbohydrates and neurotransmitters, respectively .
Table 2: Enzyme Inhibition Studies
| Enzyme | Compound Tested | Inhibition Percentage (%) |
|---|---|---|
| α-glucosidase | N,3-bis(3-methylbutyl)... | TBD |
| Acetylcholinesterase | N,3-bis(3-methylbutyl)... | TBD |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by functionalization to introduce the sulfanyl and carboxamide groups. The synthetic pathways are crucial for optimizing yield and purity for biological testing.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Study on MCF-7 Cells : A recent study evaluated a series of quinazoline derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that modifications to the side chains significantly influenced their potency against cancer cells.
- In Vivo Studies : Animal models treated with compounds structurally related to this compound showed promising results in tumor reduction and improved survival rates compared to control groups.
Mechanism of Action
The mechanism of action of N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-oxo-2-phenylquinazoline
- 2-(p-tolyl)quinazoline-4-one
- 3,4-dihydroquinazoline-7-carboxamide
Uniqueness
N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Biological Activity
N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide, also referred to as MFCD14939521, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- SMILES Notation : CC(C)CCNC(c(cc1)cc(N=C(N2CCC(C)C)SCC(c3ccc(C)cc3)=O)c1C2=O)=O
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to MFCD14939521 exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Case Study : A study on quinazolinone-based hybrids demonstrated that certain compounds showed IC values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line. The structural features, including bulky substituents on the acetamide moiety, were crucial for enhancing biological activity .
Antimicrobial Activity
The sulfonamide moiety present in MFCD14939521 suggests potential antibacterial properties. Research on related compounds has shown promising results:
- Findings : A series of dihydroquinazoline-benzamide hybrids demonstrated significant antimicrobial activity. Among these, certain derivatives exhibited enhanced efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Quinazoline derivatives are known for their ability to inhibit various enzymes, which is critical in therapeutic applications:
- Enzyme Inhibition : Compounds similar to MFCD14939521 have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes and dipeptidyl peptidase IV (DPP-IV). For example, structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance COX-2 selectivity and overall enzyme inhibition .
The biological activity of MFCD14939521 can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells .
- Molecular Docking Studies : Computational studies suggest favorable interactions between the compound and target proteins involved in cancer progression and inflammation .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
